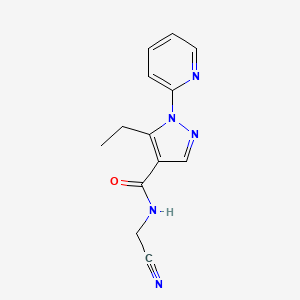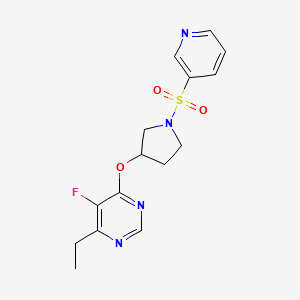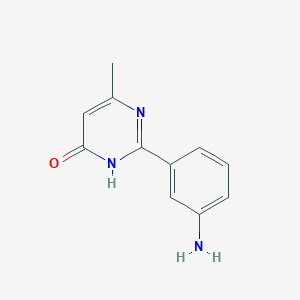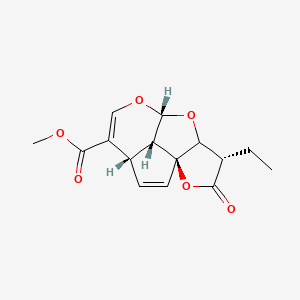
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can block the downstream signaling of these cytokines, which can modulate the immune response and reduce inflammation.
Mechanism of Action
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. This, in turn, blocks the downstream signaling of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the modulation of the immune response and inflammation.
Biochemical and physiological effects:
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases. In clinical trials, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has also been shown to have a favorable safety profile, with minimal adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for investigating the role of JAK3 in various biological processes. However, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has a relatively short half-life, which can limit its use in some experiments. Additionally, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is a small molecule inhibitor, which may have off-target effects that need to be carefully considered when interpreting experimental results.
Future Directions
1. Investigating the role of JAK3 in other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes.
2. Developing more potent and selective JAK3 inhibitors that can be used in clinical settings.
3. Investigating the off-target effects of N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide and other JAK3 inhibitors to better understand their mechanisms of action.
4. Developing combination therapies that target multiple cytokine signaling pathways to improve therapeutic outcomes in autoimmune diseases.
5. Investigating the potential use of JAK3 inhibitors in cancer therapy, as JAK3 has been implicated in the growth and survival of some cancer cells.
Synthesis Methods
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide can be synthesized by a multi-step process starting from 5-ethyl-1H-pyrazole-4-carboxylic acid. The first step involves the protection of the carboxylic acid group by reacting it with tert-butyldimethylsilyl chloride. The resulting compound is then treated with N-methylmorpholine and cyanomethyl chloride to introduce the cyano group. The protected carboxylic acid group is then deprotected by treatment with tetra-n-butylammonium fluoride, and the pyridine ring is introduced by reacting the resulting compound with 2-bromo pyridine. The final product is obtained by deprotecting the silyl group using tetra-n-butylammonium fluoride.
Scientific Research Applications
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to effectively reduce inflammation and modulate the immune response in animal models of these diseases. In clinical trials, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-(cyanomethyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-11-10(13(19)16-8-6-14)9-17-18(11)12-5-3-4-7-15-12/h3-5,7,9H,2,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZBQAVZOLOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)phenylmethanone](/img/structure/B2907020.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2907023.png)

![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2907035.png)
![[2-[(2,4-Dimethylphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907036.png)


![7-(2-methoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2907039.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)